molecular formula C16H14N4O3 B429241 ethyl 5-[(1E)-2-(2-hydroxynaphthalen-1-yl)diazen-1-yl]-1H-imidazole-4-carboxylate

ethyl 5-[(1E)-2-(2-hydroxynaphthalen-1-yl)diazen-1-yl]-1H-imidazole-4-carboxylate

Cat. No.: B429241
M. Wt: 310.31g/mol
InChI Key: QFGQXFPLOJFEDK-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-hydroxy-1-naphthyl)diazenyl]-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(1E)-2-(2-hydroxynaphthalen-1-yl)diazen-1-yl]-1H-imidazole-4-carboxylate typically involves the diazotization of 2-amino-1-naphthol followed by coupling with ethyl 1H-imidazole-4-carboxylate. The reaction conditions often include:

    Diazotization: This step involves treating 2-amino-1-naphthol with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl 1H-imidazole-4-carboxylate in an alkaline medium (usually sodium hydroxide) to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pH, and reactant concentrations) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-hydroxy-1-naphthyl)diazenyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding naphthoquinones and imidazole derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acetic acid, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in aqueous medium or zinc in acetic acid.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Naphthoquinones and imidazole derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonyl derivatives of the original compound.

Scientific Research Applications

Ethyl 5-[(2-hydroxy-1-naphthyl)diazenyl]-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques, including spectrophotometry, due to its intense color.

    Biology: Employed in staining biological specimens for microscopic examination.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.

Mechanism of Action

The mechanism of action of ethyl 5-[(1E)-2-(2-hydroxynaphthalen-1-yl)diazen-1-yl]-1H-imidazole-4-carboxylate involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with cellular components. The compound may also intercalate into DNA, disrupting its function and leading to cytotoxic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 5-[(2-hydroxy-1-naphthyl)diazenyl]-1H-imidazole-4-carboxylate can be compared with other azo dyes and imidazole derivatives:

  • Similar Compounds

    • Methyl orange (an azo dye used as a pH indicator).
    • Sudan III (an azo dye used for staining in biological studies).
    • Imidazole derivatives like clotrimazole (an antifungal agent).
  • Uniqueness

    • The combination of the azo group with the imidazole ring and the naphthol moiety gives this compound unique properties, such as enhanced stability and specific biological activities, distinguishing it from other azo dyes and imidazole derivatives.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31g/mol

IUPAC Name

ethyl 4-[(2-hydroxynaphthalen-1-yl)diazenyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C16H14N4O3/c1-2-23-16(22)14-15(18-9-17-14)20-19-13-11-6-4-3-5-10(11)7-8-12(13)21/h3-9,21H,2H2,1H3,(H,17,18)

InChI Key

QFGQXFPLOJFEDK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CN1)N=NC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CCOC(=O)C1=C(N=CN1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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